synthesis of 4-bromo-3-iodo-1-methyl-1H-pyrazole
synthesis of 4-bromo-3-iodo-1-methyl-1H-pyrazole
An In-depth Technical Guide to the Regioselective Synthesis of 4-bromo-3-iodo-1-methyl-1H-pyrazole
Abstract
This technical guide provides a detailed, research-level overview of a robust and regioselective synthetic strategy for 4-bromo-3-iodo-1-methyl-1H-pyrazole, a valuable heterocyclic building block. The inherent challenge in synthesizing polysubstituted pyrazoles lies in controlling the position of incoming substituents. This document outlines a logical, multi-step pathway designed to overcome these regiochemical challenges, proceeding from commercially available starting materials. We will delve into the causality behind experimental choices, provide detailed, step-by-step protocols, and present the information in a clear, accessible format for researchers, chemists, and professionals in drug development.
Introduction: The Strategic Value of Dihalogenated Pyrazoles
Substituted pyrazoles are a cornerstone of modern medicinal chemistry and agrochemical research, forming the core of numerous therapeutic agents and biologically active compounds.[1][2] The title compound, 4-bromo-3-iodo-1-methyl-1H-pyrazole (CAS No. 1504936-04-2), is a particularly strategic synthetic intermediate.[3] Its utility stems from the presence of two distinct halogen atoms—bromine and iodine—at specific positions on the pyrazole ring. This differential halogenation allows for selective, sequential cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), as the carbon-iodine bond is typically more reactive than the carbon-bromine bond in palladium-catalyzed processes.[4] This orthogonal reactivity enables the controlled, stepwise introduction of diverse functional groups, making it an invaluable scaffold for building molecular complexity in drug discovery programs.[5]
This guide presents a scientifically grounded, regioselective approach to its synthesis, focusing on a strategy that leverages the intrinsic electronic properties of the pyrazole ring to ensure precise placement of each halogen.
Synthetic Strategy and Retrosynthetic Analysis
The primary challenge in constructing 4-bromo-3-iodo-1-methyl-1H-pyrazole is achieving the desired 3,4-disubstitution pattern without forming other isomers. A naive approach of direct, sequential halogenation of 1-methyl-1H-pyrazole is fraught with regiochemical ambiguity. The C4 position of the pyrazole ring is the most electron-rich and, therefore, the most kinetically favored site for electrophilic substitution.[2][6][7] Once the C4 position is occupied, subsequent electrophilic attack at the C3 or C5 positions becomes more difficult and often requires harsher conditions, potentially leading to mixtures.[8]
To circumvent this, we propose a more controlled, three-step synthetic sequence that installs the substituents in a deliberate order to ensure high regioselectivity.
Our proposed synthetic pathway is as follows:
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N-Methylation: Begin with commercially available 3-amino-1H-pyrazole and perform N-methylation to produce 1-methyl-1H-pyrazol-3-amine. This step establishes the core N-methylated scaffold.
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Sandmeyer-type Iodination: Convert the 3-amino group into an iodo group via a diazotization reaction followed by treatment with an iodide salt. This cleanly and unambiguously installs the iodine at the C3 position.
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Regioselective Bromination: Perform an electrophilic bromination of the resulting 3-iodo-1-methyl-1H-pyrazole. With the C3 position occupied, the highly activated C4 position is the only viable site for substitution, leading directly and selectively to the desired final product.
This strategy is visualized in the workflow diagram below.
Caption: Proposed three-step regioselective synthesis pathway.
Causality in Experimental Design
A robust synthetic protocol is built on a foundation of deliberate choices. Here, we rationalize the key decisions in our proposed pathway.
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Why start with 3-Aminopyrazole? The amino group is a versatile functional handle. Crucially, it provides a reliable method—the Sandmeyer reaction—for introducing a substituent at the C3 position, bypassing the challenge of direct electrophilic attack at this less reactive site.
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Why Iodinate Before Brominating? The order is critical for regioselectivity. By installing the C3-iodo substituent first, we leave the electronically favored C4 position open. The subsequent electrophilic bromination is then overwhelmingly directed to this vacant C4 site, preventing the formation of unwanted isomers. Attempting to brominate 4-iodo-1-methyl-1H-pyrazole would be far less selective.
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Choice of Brominating Agent (NBS): N-Bromosuccinimide (NBS) is chosen over elemental bromine (Br₂) as a milder and more selective electrophilic brominating agent. It generates a low concentration of Br⁺ in situ, which minimizes the risk of over-halogenation and reduces the formation of corrosive HBr as a byproduct, leading to a cleaner reaction profile.[9]
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Solvent Selection: Acetonitrile is an excellent solvent for halogenation reactions. It is polar enough to dissolve the pyrazole substrate and NBS, yet it is aprotic and relatively inert under the reaction conditions, preventing unwanted side reactions.
Detailed Experimental Protocols
Safety Precaution: These protocols involve hazardous materials and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 4.1: Synthesis of 1-Methyl-1H-pyrazol-3-amine
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Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 3-amino-1H-pyrazole (1.0 eq) and a suitable solvent such as Tetrahydrofuran (THF).
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Deprotonation: Cool the solution to 0 °C in an ice bath. Add a strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq), portion-wise. Causality: The strong base deprotonates the pyrazole N1-H, creating the corresponding anion which is a potent nucleophile for the subsequent methylation.
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Methylation: After stirring for 30 minutes at 0 °C, add methyl iodide (CH₃I, 1.2 eq) dropwise, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
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Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
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Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 1-methyl-1H-pyrazol-3-amine.
Protocol 4.2: Synthesis of 3-Iodo-1-methyl-1H-pyrazole
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Diazotization: In a flask maintained at 0 to -5 °C, dissolve 1-methyl-1H-pyrazol-3-amine (1.0 eq) in an aqueous solution of a strong acid (e.g., 20% H₂SO₄). Add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, keeping the temperature below 0 °C. Stir for 1 hour at this temperature. Causality: The reaction of the primary amine with nitrous acid (generated in situ from NaNO₂ and H₂SO₄) forms a diazonium salt, an excellent leaving group.
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Iodide Displacement: In a separate flask, prepare a concentrated aqueous solution of potassium iodide (KI, 1.5 eq). Slowly add the cold diazonium salt solution to the KI solution. Vigorous nitrogen evolution will be observed.
-
Reaction: Allow the mixture to warm to room temperature and then heat gently to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium intermediate.
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Work-up: Cool the reaction mixture and neutralize it with a saturated sodium bicarbonate solution. Extract the product with diethyl ether or ethyl acetate (3x).
-
Quench: Combine the organic layers and wash with a 10% sodium thiosulfate solution to remove any residual iodine, followed by a wash with brine. Dry the solution over anhydrous Na₂SO₄ and filter.
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Purification: After solvent removal under reduced pressure, purify the crude material by column chromatography to afford pure 3-iodo-1-methyl-1H-pyrazole.[10][11]
Protocol 4.3: Synthesis of 4-Bromo-3-iodo-1-methyl-1H-pyrazole
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Setup: Dissolve 3-iodo-1-methyl-1H-pyrazole (1.0 eq)[10][11] in acetonitrile in a round-bottom flask protected from light.
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Bromination: Add N-Bromosuccinimide (NBS, 1.05 eq) in one portion. Causality: NBS acts as the electrophile source. The electron-rich C4 position of the pyrazole ring acts as the nucleophile, attacking the bromine atom of NBS in a classic electrophilic aromatic substitution mechanism.
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Reaction: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
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Work-up: Once the reaction is complete, remove the acetonitrile under reduced pressure. Dissolve the residue in ethyl acetate and wash with water (2x) and then with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexane) or by silica gel chromatography to yield the final product, 4-bromo-3-iodo-1-methyl-1H-pyrazole.
Data Presentation
The following table summarizes the key parameters and expected outcomes for the proposed synthetic route. Yields are representative and may vary based on experimental conditions and scale.
| Step | Starting Material | Key Reagents | Product | Typical Yield (%) |
| 1 | 3-Amino-1H-pyrazole | NaH, CH₃I | 1-Methyl-1H-pyrazol-3-amine | 70-85% |
| 2 | 1-Methyl-1H-pyrazol-3-amine | NaNO₂, H⁺, KI | 3-Iodo-1-methyl-1H-pyrazole | 60-75% |
| 3 | 3-Iodo-1-methyl-1H-pyrazole | N-Bromosuccinimide (NBS) | 4-Bromo-3-iodo-1-methyl-1H-pyrazole | 85-95% |
Characterization Data for 4-bromo-3-iodo-1-methyl-1H-pyrazole: [3]
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Molecular Formula: C₄H₄BrIN₂
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Molecular Weight: 286.90 g/mol
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Appearance: Typically an off-white to pale yellow solid.
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Purity (Typical): >95%
Mechanistic Visualization: C4-Bromination
The high regioselectivity of the final step is governed by the mechanism of electrophilic aromatic substitution on the pyrazole ring. The diagram below illustrates the attack of the electron-rich C4 position on the electrophilic bromine source (NBS).
Caption: Mechanism of regioselective C4-bromination.
Conclusion
The can be achieved with high efficiency and excellent regiochemical control through a strategic, multi-step approach. By leveraging a Sandmeyer-type reaction to install the C3-iodo substituent first, the inherent reactivity of the pyrazole C4 position can be exploited for a subsequent, highly selective bromination. This guide provides the foundational strategy, detailed protocols, and mechanistic rationale necessary for researchers to successfully synthesize this valuable and versatile building block for applications in pharmaceutical and materials science research.
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